Physicochemical Differentiation: Molecular Weight and Density vs. 5-Chloro Analog
The replacement of a chlorine atom with a bromine atom in the 5-position of the 1,2,4-triazole-3-carbonitrile scaffold leads to a substantial increase in both molecular weight and density. This change affects physical handling and molar calculations in synthesis. Specifically, 5-Bromo-1,2,4-triazole-3-carbonitrile (MW 172.97 g/mol) has a molecular weight 44.45 g/mol greater than its 5-chloro counterpart (MW 128.52 g/mol) . This is a 34.6% increase. Similarly, the predicted density increases from 1.67 ± 0.1 g/cm³ for the chloro analog to 2.20 ± 0.1 g/cm³ for the bromo compound .
| Evidence Dimension | Molecular Weight and Density |
|---|---|
| Target Compound Data | MW: 172.97 g/mol; Density: 2.20 ± 0.1 g/cm³ (Predicted) |
| Comparator Or Baseline | 5-Chloro-1,2,4-triazole-3-carbonitrile (CAS 59301-33-6): MW: 128.52 g/mol; Density: 1.67 ± 0.1 g/cm³ (Predicted) |
| Quantified Difference | MW increase of 44.45 g/mol (34.6%). Density increase of 0.53 g/cm³. |
| Conditions | Molecular weight calculated from molecular formula (C₃HBrN₄ vs. C₃HClN₄). Density values predicted via ACD/Labs Percepta Platform. |
Why This Matters
The higher molecular weight and density of the bromo derivative are critical for accurate stoichiometric calculations in synthesis and can influence the physical properties of final compounds, such as logP and crystalline stability, which are key in drug design.
